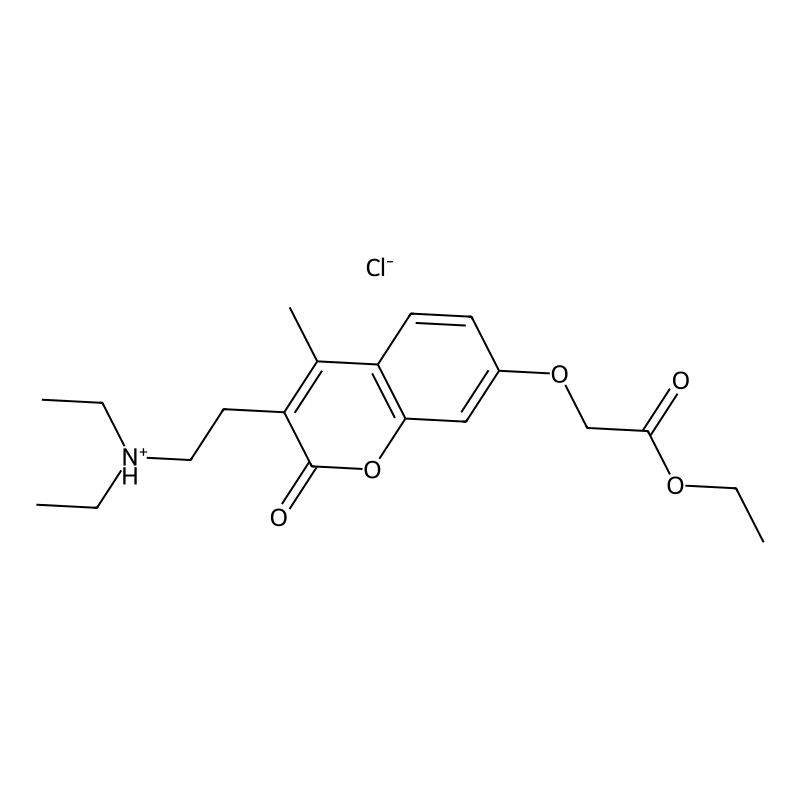

Chromonar hydrochloride

Content Navigation

Chromonar hydrochloride (carbocromen HCl) addresses critical experimental limitations: generic vasodilators like dipyridamole induce tachycardia and raise myocardial oxygen consumption, confounding ischemia-reperfusion data.

- Selective coronary vasodilation without systemic hemodynamic shifts.

- Fully water-soluble HCl salt simplifies IV/perfusion buffer preparation; no organic co-solvents needed.

- Stable crystalline solid (mp 159-160°C) serves as HPLC/fluorescence reference standard.

Ideal for Langendorff heart preparations, coronary flow models, and cardioprotective drug combination studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Chromonar hydrochloride (CAS 655-35-6), also known as carbocromen hydrochloride, is a well-characterized coumarin-derivative coronary vasodilator. In scientific and industrial procurement, it is primarily valued for its quantifiable, selective ability to increase coronary blood flow without inducing systemic hemodynamic shifts. Supplied as a stable, water-soluble hydrochloride salt, it serves as a critical reference standard and pharmacological tool in cardiovascular research, specifically for isolating coronary dilatory capacity from myocardial oxygen demand and systemic blood pressure artifacts .

Research Fit

Substituting Chromonar hydrochloride with broader-class vasodilators (such as dipyridamole) or its own free base introduces severe experimental and formulation confounders. The free base form lacks the aqueous solubility required for straightforward intravenous or physiological buffer formulations, necessitating organic co-solvents . Furthermore, functional substitution with common agents like dipyridamole fails in precision cardiovascular models because these alternatives trigger systemic tachycardia and significantly elevate myocardial oxygen consumption, thereby masking the pure vasodilatory response and complicating the interpretation of cardiac metabolic data[1].

Substitution Risk

Aqueous Solubility and Formulation Suitability

The selection of the hydrochloride salt of Chromonar over its free base is dictated by its water-soluble physicochemical profile for aqueous systems. While Chromonar free base (CAS 804-10-4) is practically insoluble in water, Chromonar hydrochloride exhibits high aqueous solubility, yielding stable solutions (often exhibiting characteristic purple fluorescence) suitable for direct physiological application .

| Evidence Dimension | Aqueous solubility for physiological buffers |

| Target Compound Data | Soluble in water, alcohol, and chloroform |

| Comparator Or Baseline | Chromonar free base (Insoluble in water) |

| Quantified Difference | Transition from insoluble to fully water-soluble |

| Conditions | Standard aqueous dissolution at physiological pH |

Eliminates the need for lipophilic carriers or harsh organic co-solvents in intravenous formulations and isolated organ perfusion studies.

Coronary Dilation vs. Myocardial Oxygen Demand

In comparative clinical and preclinical hemodynamic assessments, Chromonar hydrochloride demonstrates a highly selective pharmacological profile compared to the standard benchmark, dipyridamole. While both compounds achieve comparable maximal coronary vasodilation (increasing flow from baseline ~80 to >300 ml/100g/min), dipyridamole induces a 46% increase in myocardial oxygen consumption and elevates heart rate significantly. In contrast, Chromonar achieves equivalent vasodilation with no significant change in myocardial oxygen demand or systemic aortic pressure [1].

| Evidence Dimension | Change in myocardial oxygen consumption during maximal vasodilation |

| Target Compound Data | 0% increase (remains unchanged) |

| Comparator Or Baseline | Dipyridamole (46% increase, p<0.001) |

| Quantified Difference | 46% absolute reduction in metabolic artifact |

| Conditions | Intravenous administration (Chromonar 0.125 mg/kg/min vs Dipyridamole 0.05 mg/kg/min) |

Allows researchers to evaluate pure coronary dilatory capacity without confounding the system with drug-induced metabolic stress or tachycardia.

Solid-State Stability and Analytical Reproducibility

For rigorous analytical workflows, the solid-state properties of the reference material are paramount. Chromonar hydrochloride is isolated as a highly crystalline white to off-white powder with a sharp, well-defined melting point of 159-160°C. This distinct thermal profile and stable stoichiometric salt formation provide batch-to-batch reproducibility compared to amorphous coumarin derivatives or crude vasodilator mixtures, ensuring precise molar dosing and reliable calibration in high-performance liquid chromatography (HPLC) and mass spectrometry .

| Evidence Dimension | Thermal stability and phase definition |

| Target Compound Data | Sharp melting point at 159-160°C |

| Comparator Or Baseline | Amorphous coumarin analogs (Variable melting ranges and hygroscopicity) |

| Quantified Difference | Highly defined crystalline transition vs. broad amorphous melting |

| Conditions | Standard melting point apparatus |

Guarantees precise gravimetric preparation and extended shelf-life for sensitive analytical and pharmacological assays.

Isolated Heart Perfusion and Coronary Flow Modeling

Due to its high aqueous solubility and lack of systemic metabolic confounding, Chromonar hydrochloride is a highly suitable vasodilator for Langendorff isolated heart preparations and in vivo coronary flow models. It allows researchers to establish maximal coronary dilatory capacity without artificially spiking myocardial oxygen consumption, a critical requirement for ischemia-reperfusion studies [1].

Cardiovascular Assay Reference Standard

The stable crystalline nature and precise melting point (159-160°C) of the hydrochloride salt make it an analytical reference standard. It is utilized for calibrating HPLC, LC-MS, and fluorometric assays (leveraging its natural aqueous fluorescence) in pharmacokinetic studies and quality control of coumarin-derivative libraries .

Synergistic Anti-Anginal Formulation Development

Chromonar hydrochloride serves as a baseline compound in formulation research investigating the synergistic effects of coronary vasodilators with non-steroidal anti-inflammatory drugs (NSAIDs). Its established compatibility and predictable pharmacodynamics make it a measurable precursor and comparator when evaluating novel cardioprotective or anti-anginal drug combinations[2].

Application Fit

References

- [1] European Heart Journal, Volume 1, Issue 3, June 1980, Pages 189-194. Intravenous carbochromen: A potent and effective drug for estimation of coronary dilatory capacity.

- [3] Arzneimittelforschung. 1981;31(10):1704-10. Interaction of coronary-active compounds and anti-inflammatory drugs on the coronary vascular system.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

2: Cacioppo S, Cacioppo JT. Dynamic spatiotemporal brain analyses using high-performance electrical neuroimaging, Part II: A step-by-step tutorial. J Neurosci Methods. 2015 Dec 30;256:184-97. doi: 10.1016/j.jneumeth.2015.09.004. Epub 2015 Sep 10. PubMed PMID: 26363189.

3: Fiedler VB. Chromonar and coronary steal. Am J Cardiol. 1981 Nov;48(5):978-80. PubMed PMID: 7304449.

4: Weiss HR, Winbury MM. Nitroglycerin and chromonar on small-vessel blood content of the ventricular walls. Am J Physiol. 1974 Apr;226(4):838-43. PubMed PMID: 4207222.

5: Keelan KE, Gross GJ, Brooks HL, Warltier DC. Contrasting effects of pharmacologic vasodilation on true collateral and overlap perfusion in ischemic myocardium. Gen Pharmacol. 1984;15(6):471-7. PubMed PMID: 6526259.

6: Yamaoka T, Nakamachi H, Miyata K. Studies on the characteristics of carbochromen hydrochloride crystals. II. Polymorphism and cracking in the tablets. Chem Pharm Bull (Tokyo). 1982 Oct;30(10):3695-700. PubMed PMID: 7160015.

7: Aporti F, Leon A, Toffano G. Anti-phosphodiesterase activity of the coronary dilating agent hydrochloride carbocromene. Pharmacol Res Commun. 1975 Jun;7(3):289-97. PubMed PMID: 167386.

8: Gross GJ, Diemer MJ, Warltier DC, Hardman HF. Relaxation of potassium-depolarized canine, bovine and porcine large coronary arteries by nitroglycerin, chromonar and two dihydropyridine calcium antagonists. Gen Pharmacol. 1981;12(3):199-204. PubMed PMID: 6786956.

9: Martin YC, Wiegand RG. Metabolism and excretion of chromonar and its metabolite in dog and man. J Pharm Sci. 1970 Sep;59(9):1313-8. PubMed PMID: 5469797.

10: Warltier DC, Hardman HF, Brooks HL, Gross GJ. Transmural gradient of coronary blood flow following dihydropyridine calcium antagonists and other vasodilator drugs. Basic Res Cardiol. 1983 Nov-Dec;78(6):644-53. PubMed PMID: 6661160.

11: White CW, Holida MD, Marcus ML. Effects of acute atrial fibrillation on the vasodilator reserve of the canine atrium. Cardiovasc Res. 1986 Sep;20(9):683-9. PubMed PMID: 3791359.

12: Bing RJ, Bender SR, Dunn MI, Fry GA, Fuller WM, Liu SC, Miller HS, Moses JW, Ritzmann LW, Segal JP, Shugoll GI, Tillmanns H, Wallace A. Antianginal effects of chromonar. A combined investigation. Clin Pharmacol Ther. 1974 Jul;16(1):4-13. PubMed PMID: 4210514.

13: Mallion JM, Denis B, Rival M. [Clinical study of carbocromen (chromonar), new coronary vasodilator]. J Med Lyon. 1969 Mar 5;50(160):411-3. French. PubMed PMID: 5784251.

14: Weiss HR, Howe BB, Winbury MM. Differential effects of chromonar and nitroglycerin on intramyocardial oxygen tension. Eur J Pharmacol. 1973 Jun;22(3):249-55. PubMed PMID: 4205276.

15: el Walily AF, elSayed MA, Barary MH, Sabry SM. Determination of the chromonar hydrochloride metabolite in urine using derivative spectroscopy. J Pharm Biomed Anal. 1991;9(5):417-20. PubMed PMID: 1932277.

16: Gross GJ, Buck JD, Warltier DC, Hardman HF. Separation of overlap and collateral perfusion of ischemic canine myocardium: important considerations in the analysis of vasodilator-induced coronary steal. J Cardiovasc Pharmacol. 1982 Mar-Apr;4(2):254-63. PubMed PMID: 6175809.

17: Warltier DC, Gross GJ, Brooks HL. Coronary steal-induced increase in myocardial infarct size after pharmacologic coronary vasodilation. Am J Cardiol. 1980 Jul;46(1):83-90. PubMed PMID: 7386397.

18: Kleinert HD, Weiss HR. Microregional blood flow and high energy phosphates under conditions of high O2 supply in left ventricular subendocardium. Arch Int Physiol Biochim. 1983 Sep;91(3):145-57. PubMed PMID: 6198984.

19: Talafih K, Briden KL, Weiss HR. Thyroxine-induced hypertrophy of the rabbit heart. Effect on regional oxygen extraction, flow, and oxygen consumption. Circ Res. 1983 Mar;52(3):272-9. PubMed PMID: 6218937.

20: Klaus W, Güttler K. Influence of carbocromen on some metabolic parameters of isolated working guinea pig hearts. Adv Myocardiol. 1982;3:571-5. PubMed PMID: 7170442.

Explore Compound Types